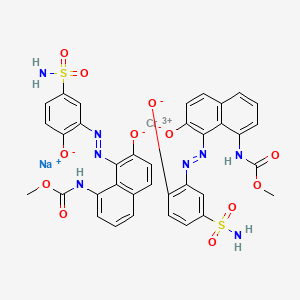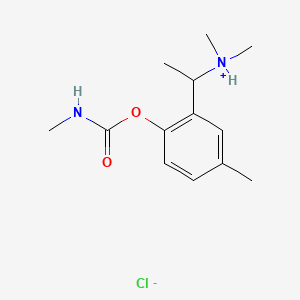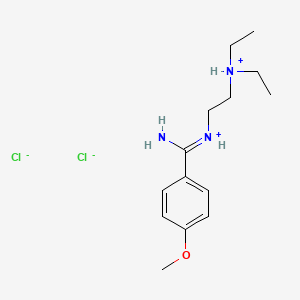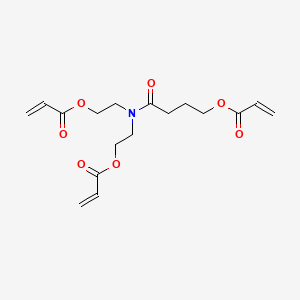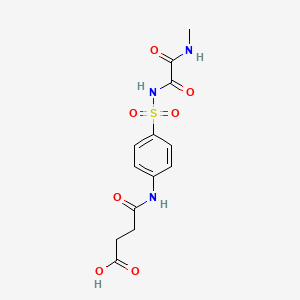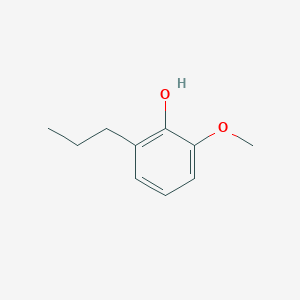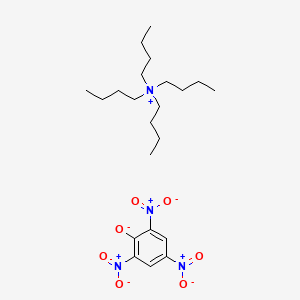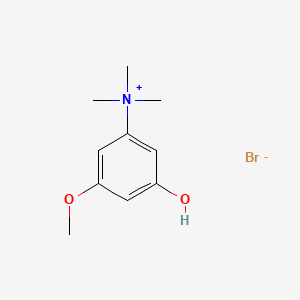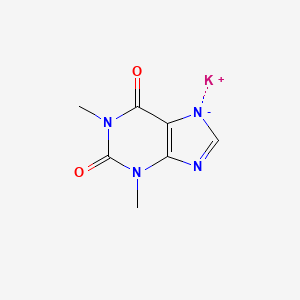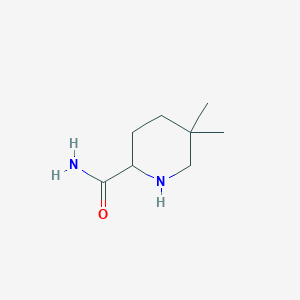
2-Piperidinecarboxamide, 5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinecarboxamide, 5,5-dimethyl- is a chemical compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, 5,5-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2-piperidinecarboxylic acid with a halogenating agent, followed by amidation with a suitable amine. For example, the synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide involves salting 2-piperidinecarboxylic acid with concentrated hydrochloric acid, halogenating, and then amidating with 2,6-dimethyl phenyl .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as salting, halogenation, and amidation, followed by purification techniques like crystallization or distillation to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidinecarboxamide, 5,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Piperidinecarboxamide, 5,5-dimethyl- may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
2-Piperidinecarboxamide, 5,5-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Piperidinecarboxamide, 5,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with signaling pathways such as NF-κB and PI3k/Akt, which are involved in cancer progression. These interactions can lead to the inhibition of cancer cell growth and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-2-carboxamide: This compound has a similar structure but lacks the dimethyl substitution at the 5-position.
N,N-Dimethyl-2-piperidinecarboxamide: This compound has an additional dimethyl substitution on the nitrogen atom.
Uniqueness
2-Piperidinecarboxamide, 5,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 5-position can affect the compound’s steric and electronic properties, making it distinct from other piperidine derivatives.
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
5,5-dimethylpiperidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-8(2)4-3-6(7(9)11)10-5-8/h6,10H,3-5H2,1-2H3,(H2,9,11) |
Clave InChI |
QHEOYXMUFYBJSS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(NC1)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


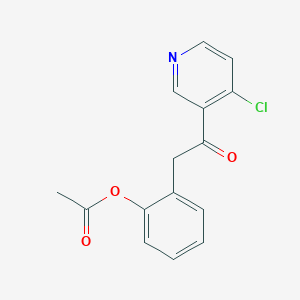

![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
